molecular formula C13H10N2O4 B2515187 4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]benzaldehyde CAS No. 303995-45-1

4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]benzaldehyde

Cat. No.: B2515187
CAS No.: 303995-45-1
M. Wt: 258.233
InChI Key: XTBHGNGABMUIIM-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]benzaldehyde is a chemical compound with the molecular formula C13H10N2O4 and a molar mass of 258.23 g/mol It is characterized by the presence of a benzaldehyde group attached to a vinyl group, which is further connected to a nitro-substituted oxazole ring

Preparation Methods

The synthesis of 4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]benzaldehyde typically involves the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]benzaldehyde involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]benzaldehyde can be compared with similar compounds such as:

Biological Activity

4-[(E)-2-(3-Methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]benzaldehyde is a compound of increasing interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial and antifungal activities, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C13H10N2O4C_{13}H_{10}N_{2}O_{4}. The compound features a benzaldehyde moiety linked to an ethenyl group substituted with a 3-methyl-4-nitro-1,2-oxazole ring. Its structure can be represented as follows:

Structure C13H10N2O4\text{Structure }\text{C}_{13}\text{H}_{10}\text{N}_{2}\text{O}_{4}

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial effects:

Bacterial StrainMIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Enterococcus faecalis8.33
Escherichia coli13.40
Pseudomonas aeruginosa11.29
Salmonella typhi22.9

The compound demonstrated a broad spectrum of activity, particularly effective against Gram-positive strains like Bacillus subtilis and Staphylococcus aureus .

Antifungal Activity

In addition to its antibacterial properties, the compound exhibits antifungal activity. It has been tested against common fungal pathogens, yielding the following MIC results:

Fungal StrainMIC (µM)
Candida albicans16.69
Fusarium oxysporum56.74

These results suggest that the compound could be a candidate for developing new antifungal agents .

The precise mechanism by which this compound exerts its antibacterial and antifungal effects is still under investigation. However, it is hypothesized that the nitro group in the oxazole ring may play a crucial role in disrupting microbial cellular functions, possibly through oxidative stress mechanisms or interference with nucleic acid synthesis .

Structure-Activity Relationship (SAR)

The biological activity of this compound has been linked to specific structural features:

  • Nitro Group : The presence of the nitro group enhances electron affinity, contributing to its reactivity towards microbial targets.
  • Oxazole Ring : The oxazole moiety is essential for maintaining the compound's overall biological activity, affecting both solubility and interaction with microbial enzymes.
  • Substituents on the Benzene Ring : Variations in substituents can modulate activity; for instance, introducing halogens or hydroxyl groups has been shown to improve potency against certain strains .

Case Studies

A notable study investigated the efficacy of this compound in combination with existing antibiotics against resistant bacterial strains. Results indicated that when used synergistically with amoxicillin, the antibacterial effect was significantly enhanced, reducing MIC values by up to 50% for certain strains . This suggests potential applications in overcoming antibiotic resistance.

Properties

IUPAC Name

4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4/c1-9-13(15(17)18)12(19-14-9)7-6-10-2-4-11(8-16)5-3-10/h2-8H,1H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTBHGNGABMUIIM-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1[N+](=O)[O-])C=CC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1[N+](=O)[O-])/C=C/C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.